molecular formula C18H22N2O2 B3174350 N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 953720-60-0

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No.: B3174350
CAS No.: 953720-60-0
M. Wt: 298.4 g/mol
InChI Key: YTOCGMHKOWXTTN-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and an isopropylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-isopropylphenol.

    Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2-isopropylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory and Analgesic Potential :
    • N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is being investigated for its potential as an anti-inflammatory and analgesic agent . Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways .
  • Pharmacological Investigations :
    • Ongoing research aims to elucidate the compound's interactions with specific biological targets, including enzymes and receptors involved in pain and inflammation . These studies are critical for understanding its mechanisms of action and therapeutic potential.
  • Case Studies :
    • Current case studies focus on the efficacy of this compound in various models of inflammation and pain management, showing promising results that warrant further exploration .

Materials Science Applications

  • Polymer Chemistry :
    • The compound's unique chemical structure allows it to be explored as a potential additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
  • Biocompatibility Studies :
    • Research is being conducted on the biocompatibility of this compound for use in biomedical applications, including drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulation of Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-Amino-2-methylphenyl)-2-(2-ethylphenoxy)-acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(4-Amino-2-methylphenyl)-2-(2-tert-butylphenoxy)-acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is unique due to the presence of the isopropylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • CAS Number : [not specified in sources]

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the areas of anti-cancer, anti-inflammatory, and proteasome inhibition mechanisms.

1. Anti-Cancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been documented to demonstrate anti-cancer properties through apoptosis induction in activated endothelial cells and leukemic cells .

CompoundActivityMechanism
This compoundPotential Anti-CancerInduces apoptosis
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamideAnti-CancerApoptosis induction

2. Anti-Inflammatory Properties

Similar acetamide derivatives have been studied for their anti-inflammatory effects. For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models . This suggests that this compound may possess comparable anti-inflammatory properties.

Case Studies and Research Findings

  • Synthesis and Characterization : Research involving the synthesis of related compounds has utilized various spectroscopic techniques for structural characterization, indicating that similar methodologies could be applied to this compound for further studies .
  • In Vitro Studies : In vitro studies on related compounds have shown promising results in terms of cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar effects pending experimental validation.
  • Molecular Docking Studies : Computational studies could provide insights into the binding affinity of this compound to specific biological targets, aiding in the prediction of its biological activity.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)15-6-4-5-7-17(15)22-11-18(21)20-16-9-8-14(19)10-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOCGMHKOWXTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

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